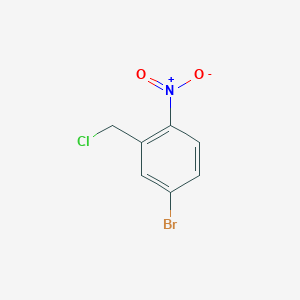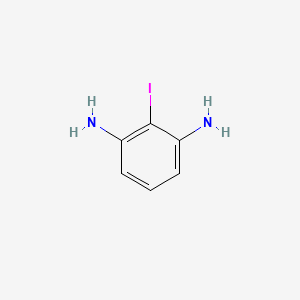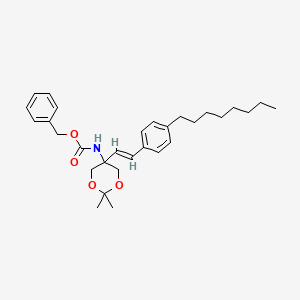
6-(Dimethylamino)phthalazine-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Dimethylamino)phthalazine-1,4-dione is a nitrogen-containing heterocyclic compound. It belongs to the phthalazine family, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dimethylamino)phthalazine-1,4-dione typically involves the reaction of isobenzofuran-1,3-dione with monohydrate hydrazine. This reaction can proceed through either a 5-exo or 6-endo nitrogen cyclization, depending on the reaction conditions . The Vilsmeier amidination derivatization is another method used to synthesize this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-(Dimethylamino)phthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phthalazine ring.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phthalazine-1,4-dione derivatives with different functional groups .
Scientific Research Applications
6-(Dimethylamino)phthalazine-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays due to its interaction with various biomolecules.
Medicine: Research indicates its potential as an anticonvulsant and antihypertensive agent.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)phthalazine-1,4-dione involves its interaction with specific molecular targets. For instance, it acts as a non-competitive antagonist of AMPA receptors, which are involved in excitatory neurotransmission . This interaction inhibits the receptor’s activity, leading to anticonvulsant effects. The compound’s ability to bind to these receptors is confirmed through molecular docking studies .
Comparison with Similar Compounds
Phthalazine-1,4-dione: Shares the core structure but lacks the dimethylamino group.
N-Aminophthalimides: Structurally related but with different functional groups.
Uniqueness: 6-(Dimethylamino)phthalazine-1,4-dione is unique due to the presence of the dimethylamino group, which enhances its pharmacological properties and chemical reactivity. This makes it a valuable compound for developing new therapeutic agents and materials .
Properties
CAS No. |
71982-97-3 |
|---|---|
Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
6-(dimethylamino)phthalazine-1,4-dione |
InChI |
InChI=1S/C10H9N3O2/c1-13(2)6-3-4-7-8(5-6)10(15)12-11-9(7)14/h3-5H,1-2H3 |
InChI Key |
COOFWWJCDANHSF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=O)N=NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Piperazine,1-(1-oxidobenzo[b]thien-4-yl)-](/img/structure/B12330078.png)
![ethyl 5-[(4-chlorophenyl)amino]-1H-triazole-4-carboxylate](/img/structure/B12330080.png)

![2-[[(2-Hydroxyethoxy)sulfonyl]oxy]ethan-1-ol](/img/structure/B12330086.png)

![6-Methyl-2-(piperidin-3-yl)benzo[d]oxazole](/img/structure/B12330097.png)





![Pyrimido[4,5-b]quinolin-4(3H)-one, 2,10-dihydro-10-methyl-2-thioxo-](/img/structure/B12330138.png)
![1H-Pyrrole-2-carboxylic acid, 5-[1-(methylamino)ethyl]-](/img/structure/B12330139.png)
